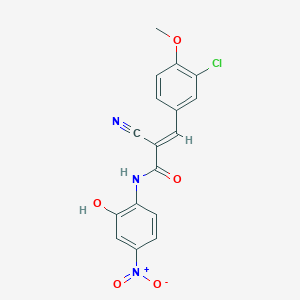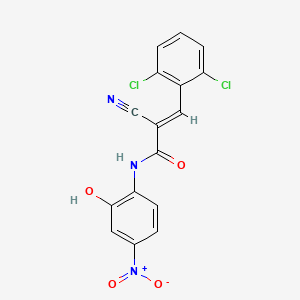![molecular formula C15H22N2O3 B10879831 2-[(2,2-dimethylpropanoyl)amino]-N-(3-hydroxypropyl)benzamide](/img/structure/B10879831.png)
2-[(2,2-dimethylpropanoyl)amino]-N-(3-hydroxypropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,2-DIMETHYLPROPANOYL)AMINO]-N~1~-(3-HYDROXYPROPYL)BENZAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with a 2,2-dimethylpropanoyl group and a 3-hydroxypropyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-DIMETHYLPROPANOYL)AMINO]-N~1~-(3-HYDROXYPROPYL)BENZAMIDE typically involves multiple steps:
-
Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions to form the benzamide.
-
Introduction of the 2,2-Dimethylpropanoyl Group: : The next step involves the acylation of the benzamide with 2,2-dimethylpropanoic anhydride or 2,2-dimethylpropanoic acid chloride in the presence of a base such as pyridine or triethylamine.
-
Attachment of the 3-Hydroxypropyl Group: : The final step is the introduction of the 3-hydroxypropyl group. This can be achieved through a nucleophilic substitution reaction where the benzamide is reacted with 3-chloropropanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The hydroxyl group in the 3-hydroxypropyl moiety can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
-
Reduction: : The carbonyl group in the 2,2-dimethylpropanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : The amide nitrogen can participate in nucleophilic substitution reactions, where the 3-hydroxypropyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
-
Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
-
Biology: : Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
-
Medicine: : Explored for its therapeutic potential in treating various diseases. Its structural features may allow it to modulate specific biological pathways.
-
Industry: : Utilized in the development of new materials and chemical products. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-[(2,2-DIMETHYLPROPANOYL)AMINO]-N~1~-(3-HYDROXYPROPYL)BENZAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2,2-DIMETHYLPROPANOYL)AMINO]-N-(1-PHENYLETHYL)BENZAMIDE
- 2-[(2,2-DIMETHYLPROPANOYL)AMINO]-N-METHYLBENZAMIDE
Uniqueness
Compared to similar compounds, 2-[(2,2-DIMETHYLPROPANOYL)AMINO]-N~1~-(3-HYDROXYPROPYL)BENZAMIDE is unique due to the presence of the 3-hydroxypropyl group. This functional group imparts additional reactivity and potential biological activity, making it a valuable compound for research and development. The hydroxyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s ability to interact with biological targets.
Propriétés
Formule moléculaire |
C15H22N2O3 |
|---|---|
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
2-(2,2-dimethylpropanoylamino)-N-(3-hydroxypropyl)benzamide |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)14(20)17-12-8-5-4-7-11(12)13(19)16-9-6-10-18/h4-5,7-8,18H,6,9-10H2,1-3H3,(H,16,19)(H,17,20) |
Clé InChI |
OHHARMYHOOSTIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879750.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-phenylurea](/img/structure/B10879761.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10879766.png)
![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}thiophene-2-carbohydrazide](/img/structure/B10879773.png)
![3,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10879778.png)

![N-(4-{(1E)-1-[2-(4-cyano-2-nitrophenyl)hydrazinylidene]ethyl}phenyl)acetamide](/img/structure/B10879788.png)

![ethyl 4-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate](/img/structure/B10879812.png)
![1-(4-Chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B10879815.png)
![2-(4-methoxyphenyl)-N'-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide](/img/structure/B10879820.png)

![S-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxopropan-2-yl} ethanethioate](/img/structure/B10879846.png)
![5-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10879847.png)
